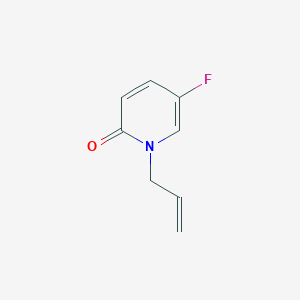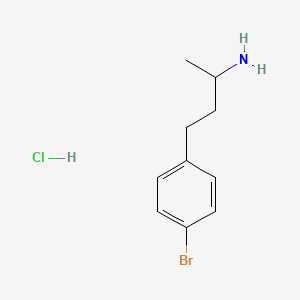![molecular formula C20H21N5O5S2 B2755397 N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide CAS No. 135529-21-4](/img/structure/B2755397.png)
N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide” is a chemical compound with a molecular weight of 584.9 . It has a complex structure with multiple functional groups, including a pyrimidine ring, sulfamoyl groups, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a 4,6-dimethylpyrimidin-2-yl group, which is a type of pyrimidine, a common base in DNA and RNA . It also contains sulfamoyl groups and an acetamide group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Interaction with Proteins
A study on the synthesis of p-hydroxycinnamic acid derivatives investigated their interaction with bovine serum albumin (BSA). It was found that compounds related to the chemical structure demonstrated significant binding affinity to BSA, which could influence their distribution and efficacy in biological systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Herbicidal Activity
Research into pyrimidinylthiobenzoates, a class of compounds including derivatives of the chemical structure mentioned, has shown these substances to be effective herbicides targeting acetohydroxyacid synthase (AHAS), an enzyme crucial for plant growth. The studies offer insights into the bioactive conformations of these compounds, potentially improving their herbicidal efficacy (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).
Antimicrobial Properties
Several studies have synthesized new derivatives showcasing significant antimicrobial activity. For example, research on methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts revealed promising antimicrobial properties, indicating potential applications in combating microbial infections (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using derivatives as key intermediates, exploring their potential in various biological applications. For instance, a study on the synthesis and antimicrobial activity of certain derivatives highlighted the creation of new compounds with potential therapeutic applications (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Safety and Hazards
The compound is labeled with the GHS07, GHS08, and GHS09 pictograms, indicating that it can cause harm if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and disposing of contents/container in accordance with local regulations .
Future Directions
The future directions for research on this compound could include further investigation into its properties and potential applications. For example, related compounds have been studied for their corrosion inhibition properties , suggesting that this compound could also have potential uses in this area.
Properties
IUPAC Name |
N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-13-12-14(2)22-20(21-13)25-32(29,30)19-10-6-17(7-11-19)24-31(27,28)18-8-4-16(5-9-18)23-15(3)26/h4-12,24H,1-3H3,(H,23,26)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHQFADSMRCYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)

methanone](/img/structure/B2755325.png)

![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)

![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)
![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)

